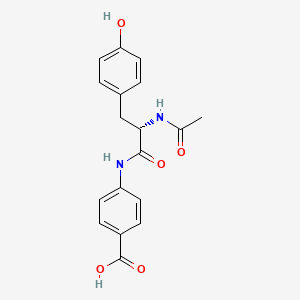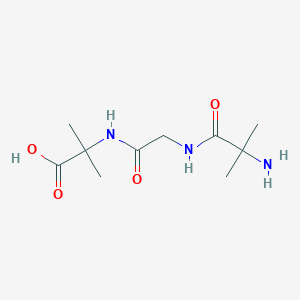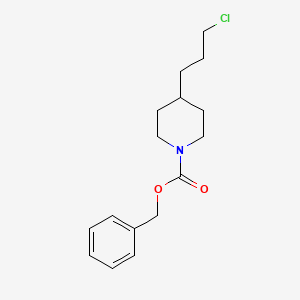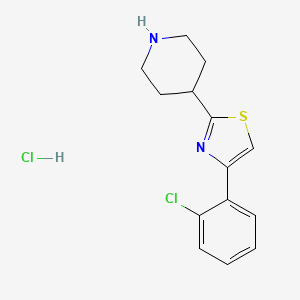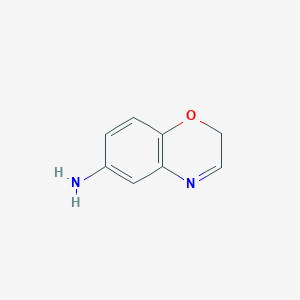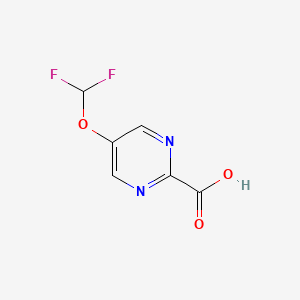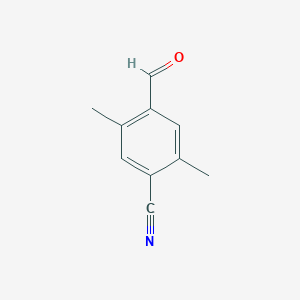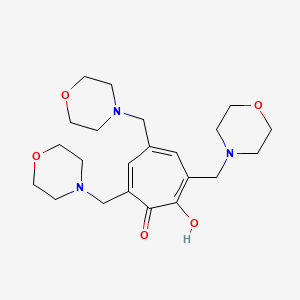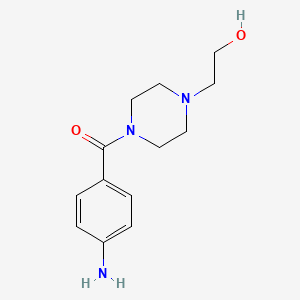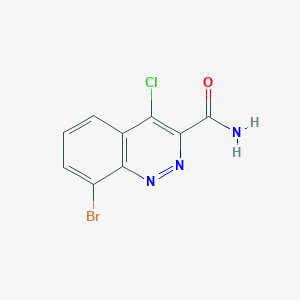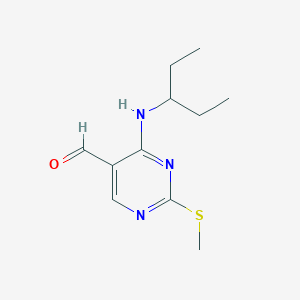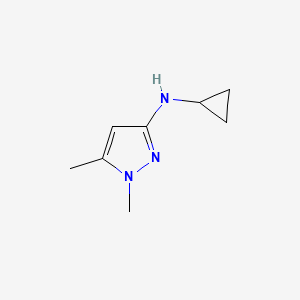![molecular formula C15H17NO3 B13965913 5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione CAS No. 190330-15-5](/img/structure/B13965913.png)
5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione is a spirocyclic compound that features a unique structure combining an indole moiety with a cyclohexane ring. This compound is part of the spiro-oxindole family, known for their significant biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of spiro-oxindole derivatives, including 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione, often involves a 1,3-dipolar cycloaddition reaction. This method typically uses isatin derivatives and dipolarophiles under mild conditions to form the spirocyclic structure . The reaction conditions may include the use of catalysts such as Lewis acids to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of spiro-oxindole compounds can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione can undergo various chemical reactions, including:
Reduction: This reaction can modify the spirocyclic structure, potentially leading to new derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: These compounds modulate muscarinic serotonin receptors.
Uniqueness: 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione stands out due to its unique spirocyclic structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to interact with a wide range of biological targets makes it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
190330-15-5 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C15H17NO3/c1-2-19-11-3-4-13-12(9-11)15(14(18)16-13)7-5-10(17)6-8-15/h3-4,9H,2,5-8H2,1H3,(H,16,18) |
Clé InChI |
BPVAKWYRDKQQRF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC(=O)C23CCC(=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


